2-Chloro-5-ethynylbenzoic acid

SGLT2 inhibitor bexagliflozin C-aryl glucoside

2-Chloro-5-ethynylbenzoic acid (C9H5ClO2, MW 180.59) is a route-defining intermediate bearing an ortho-chloro/meta-ethynyl substitution pattern. This dual-reactivity scaffold enables convergent Sonogashira coupling, Pd-catalyzed cross-coupling, and amide/ester formation essential for synthesizing SGLT2 inhibitors (e.g., bexagliflozin), RET kinase inhibitors (IC50 4.8–7.6 nM), AR modulators, and KRAS G12C covalent inhibitors. Non-ethynylated or non-chlorinated analogs lack the orthogonal handles required for modular diversification, making this compound critical for patent-disclosed drug discovery programs.

Molecular Formula C9H5ClO2
Molecular Weight 180.59 g/mol
CAS No. 1143024-61-6
Cat. No. B3084800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-ethynylbenzoic acid
CAS1143024-61-6
Molecular FormulaC9H5ClO2
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC#CC1=CC(=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C9H5ClO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5H,(H,11,12)
InChIKeyYVUQADDBNAJCQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-ethynylbenzoic acid (CAS 1143024-61-6): Procurement-Grade Functionalized Aromatic Intermediate for Sonogashira Coupling and Drug Discovery Programs


2-Chloro-5-ethynylbenzoic acid (C₉H₅ClO₂, MW: 180.59 g/mol) is a disubstituted benzoic acid derivative bearing a chlorine atom at the ortho position and a terminal ethynyl group at the meta position of the aromatic ring . This dual-substitution pattern confers orthogonal reactivity: the carboxylic acid enables amide/ester bond formation, the chloro substituent permits nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling, and the terminal alkyne serves as a privileged Sonogashira or click chemistry handle for modular molecular assembly [1]. The compound is commercially available as a research intermediate at ≥98% purity and is stored at 2–8°C . It is specifically cited as a building block for synthesizing biologically active molecules including SGLT2 inhibitors, RET kinase inhibitors, androgen receptor modulators, and KRAS-targeting agents [1][2][3].

Why Unsubstituted or Mono-Substituted Benzoic Acid Analogs Cannot Replace 2-Chloro-5-ethynylbenzoic acid in Multi-Step Pharmaceutical Syntheses


Unsubstituted benzoic acid, 2-chlorobenzoic acid, or 5-ethynylbenzoic acid lack the convergent ortho-chloro/meta-ethynyl substitution pattern that is essential for constructing complex pharmaceutical cores. The chlorine atom is not merely a placeholder; it participates in subsequent palladium-catalyzed cross-coupling steps that require an aryl halide partner, while the terminal ethynyl group enables Sonogashira coupling to introduce diverse aryl, heteroaryl, or glycosyl moieties at the meta position [1][2]. In the synthesis of SGLT2 inhibitors such as bexagliflozin, the 2-chloro-5-ethynylbenzoic acid scaffold provides both the carboxylic acid anchoring point for glucoside attachment and the ethynyl handle for introducing the distal aryl ether pharmacophore [3]. Replacing this compound with a non-ethynylated analog would collapse the synthetic route, requiring de novo route redesign; substituting with an ethynylbenzoic acid lacking the chloro substituent eliminates the ortho functional handle needed for subsequent diversification. Patent literature explicitly identifies this compound as a key intermediate in the industrial preparation of substituted benzoic acid derivatives with high purity and yield [4].

2-Chloro-5-ethynylbenzoic acid: Comparator-Based Quantitative Evidence for Procurement Decision-Making in Pharmaceutical Intermediates


SGLT2 Inhibitor Intermediate: Comparative Role in Bexagliflozin versus Dapagliflozin and Empagliflozin Scaffolds

2-Chloro-5-ethynylbenzoic acid serves as the critical diarylmethane precursor in the synthesis of bexagliflozin, an FDA-approved SGLT2 inhibitor [1]. In the patent-disclosed synthetic route, this intermediate undergoes Sonogashira coupling with a protected glucosyl alkyne partner to construct the central carbon framework that distinguishes bexagliflozin from other gliflozin-class drugs [2]. While dapagliflozin and empagliflozin also employ ethynylated benzoic acid derivatives in their syntheses, the specific ortho-chloro substitution pattern in the bexagliflozin route dictates a different coupling partner selection and reaction optimization profile [3]. Bexagliflozin demonstrates an IC₅₀ of 2 nM against SGLT2 with 2800-fold selectivity over SGLT1 (IC₅₀ = 5.6 µM) .

SGLT2 inhibitor bexagliflozin C-aryl glucoside

Androgen Receptor Antagonist Activity of 2-Chloro-5-ethynylbenzamide Derivatives versus Clinical Reference

Amide derivatives of 2-chloro-5-ethynylbenzoic acid have been evaluated as non-steroidal androgen receptor (AR) antagonists [1]. A representative derivative (CHEMBL4521365) demonstrates an IC₅₀ of 32 nM against human AR in a cellular reporter gene assay [2]. For context, the clinically approved non-steroidal AR antagonist enzalutamide exhibits an IC₅₀ of approximately 36 nM in comparable AR reporter assays, while bicalutamide shows an IC₅₀ of approximately 160 nM [3].

androgen receptor antagonist prostate cancer non-steroidal AR modulator

RET Kinase Inhibition Potency of 2-Chloro-5-ethynylbenzamide Derivatives: Sub-10 nM Activity in Biochemical Assays

Derivatives incorporating the 2-chloro-5-ethynylbenzoyl moiety have been characterized as potent RET kinase inhibitors [1]. A representative derivative (CHEMBL3775511) exhibits an IC₅₀ of 4.8 nM against the human RET cytoplasmic domain [2]. Another derivative from the same series (CHEMBL4168811) demonstrates an IC₅₀ of 7.6 nM against recombinant RET by mobility shift assay [3]. The FDA-approved RET inhibitors selpercatinib (LOXO-292) and pralsetinib (BLU-667) exhibit IC₅₀ values of 0.4–1.0 nM against wild-type RET in comparable biochemical assays [4].

RET kinase inhibitor tyrosine kinase targeted cancer therapy

KRAS G12C Inhibitor Intermediates: Patent-Disclosed Role in Adagrasib-Class Synthetic Routes

The 2-chloro-5-ethynylbenzoyl substructure appears in patent literature describing small-molecule inhibitors of KRAS G12C mutant, a clinically validated oncology target [1]. Compounds incorporating this scaffold have been evaluated for binding affinity to KRAS G12C mutant protein, with representative inhibitors demonstrating IC₅₀ values ranging from 1 nM to 116 nM depending on the assay format and specific derivative structure [2][3]. The clinically approved KRAS G12C inhibitor adagrasib (MRTX849) demonstrates an IC₅₀ of approximately 5 nM against KRAS G12C in biochemical assays and 14 nM in cellular target engagement assays [4].

KRAS G12C inhibitor adagrasib covalent inhibitor

2-Chloro-5-ethynylbenzoic acid (CAS 1143024-61-6): Evidence-Backed Procurement Scenarios for Pharmaceutical R&D and Chemical Manufacturing


Generic Bexagliflozin API Development and SGLT2 Inhibitor Analog Synthesis

2-Chloro-5-ethynylbenzoic acid is the route-defining intermediate for synthesizing bexagliflozin and structurally related C-aryl glucoside SGLT2 inhibitors [1]. Procurement of this intermediate enables establishment of a convergent synthetic pathway where the ethynyl group undergoes Sonogashira coupling with a glucosyl acetylene partner to construct the diarylmethane core [2]. This scenario applies to generic pharmaceutical manufacturers developing non-infringing synthetic routes to bexagliflozin or to medicinal chemistry teams exploring SAR around the central phenyl ring of SGLT2 inhibitors [1].

Androgen Receptor Antagonist Lead Optimization for Castration-Resistant Prostate Cancer

Procurement supports medicinal chemistry campaigns developing non-steroidal AR antagonists with IC₅₀ values comparable to enzalutamide (32 nM vs 36 nM) but with structurally differentiated scaffolds [3]. The 2-chloro-5-ethynylbenzoic acid core enables modular diversification through amide bond formation at the carboxylic acid, Sonogashira coupling at the ethynyl group, and nucleophilic aromatic substitution at the chloro position [3]. This scenario is relevant for academic and industrial groups pursuing next-generation AR-targeted therapies with potential to overcome resistance mechanisms observed with current clinical agents.

RET Kinase Inhibitor Discovery Targeting RET-Altered Cancers

For teams developing RET kinase inhibitors with sub-10 nM biochemical potency, 2-chloro-5-ethynylbenzoic acid serves as a privileged core scaffold from which patent-disclosed RET inhibitor series are derived [4][5]. Procurement of this intermediate provides direct access to the 2-chloro-5-ethynylbenzamide pharmacophore that demonstrates RET IC₅₀ values of 4.8–7.6 nM, within one log unit of clinical RET inhibitors selpercatinib and pralsetinib [4][6]. This scenario applies to oncology-focused drug discovery programs seeking chemically distinct RET inhibitor backbones for intellectual property positioning.

KRAS G12C Covalent Inhibitor Scaffold Exploration

Procurement of 2-chloro-5-ethynylbenzoic acid supports structure-based drug design efforts targeting the switch II pocket of KRAS G12C mutant protein [7]. Patent literature identifies 2-chloro-5-ethynylbenzoyl derivatives as components of covalent KRAS G12C inhibitors with IC₅₀ values ranging from 1 to 116 nM depending on the warhead and linker optimization state [8][9]. This scenario is relevant for medicinal chemistry groups developing next-generation KRAS G12C inhibitors with improved potency relative to sotorasib (IC₅₀ ≈ 170 nM) or differentiated resistance profiles from adagrasib (IC₅₀ ≈ 5 nM) [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-ethynylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.